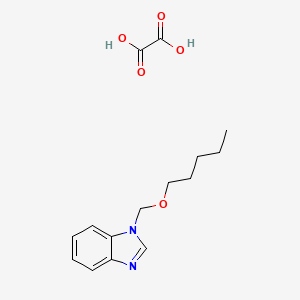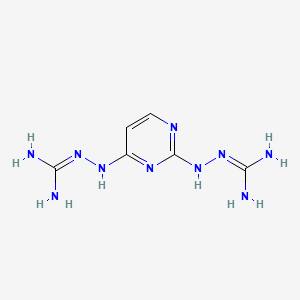
Guanidine, 1,1'-((pyrimidine-2,4-diyl)diimino)DI-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- is a chemical compound that features a guanidine group linked to a pyrimidine ring. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. The pyrimidine ring is a common structural motif in many biologically active molecules, including nucleotides and several drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- typically involves the reaction of a guanidine precursor with a pyrimidine derivative. One common method is the sequential one-pot approach, where N-chlorophthalimide, isocyanides, and amines are reacted to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . This method offers high yields and mild reaction conditions.
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of thioureas or carbodiimides as starting materials. These compounds react with amines under the influence of thiophilic metal salts or coupling reagents to form guanidines . The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for efficient and scalable production of guanidine compounds .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- can undergo various chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with guanidine derivatives under basic conditions.
Major Products Formed
Oxidation: Guanidinium salts.
Reduction: Amines.
Substitution: Various substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. In biological systems, guanidine derivatives can inhibit enzymes by binding to their active sites and disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido-pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their antibacterial and enzyme inhibitory properties.
N,N’-disubstituted guanidines: These compounds have similar guanidine functionalities and are used in various chemical and biological applications.
Uniqueness
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- is unique due to its specific combination of a guanidine group and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
31414-51-4 |
|---|---|
Fórmula molecular |
C6H12N10 |
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
2-[[2-[2-(diaminomethylidene)hydrazinyl]pyrimidin-4-yl]amino]guanidine |
InChI |
InChI=1S/C6H12N10/c7-4(8)14-13-3-1-2-11-6(12-3)16-15-5(9)10/h1-2H,(H4,7,8,14)(H4,9,10,15)(H2,11,12,13,16) |
Clave InChI |
FEYFXAIAGRXAAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1NN=C(N)N)NN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


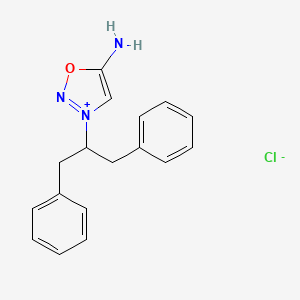
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
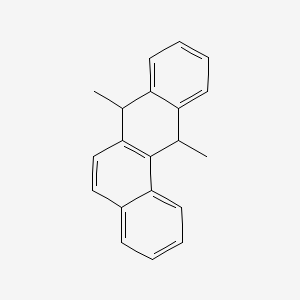
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)

![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
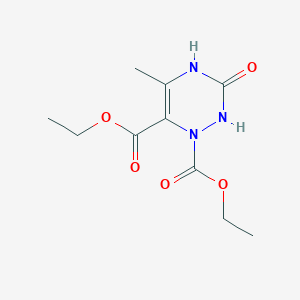

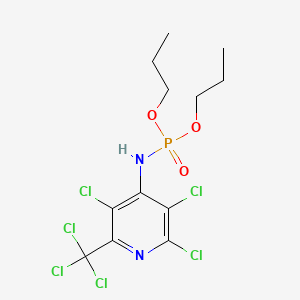
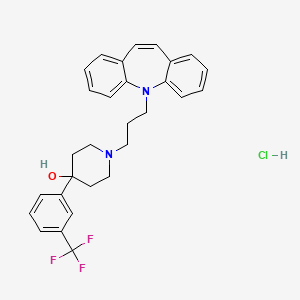
![s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)
